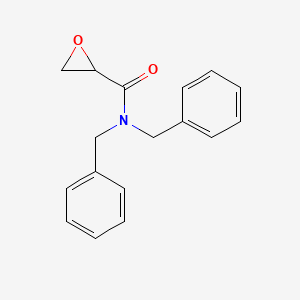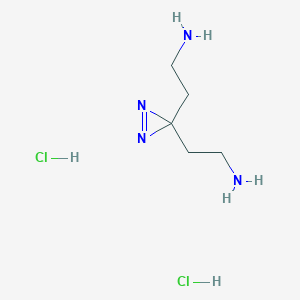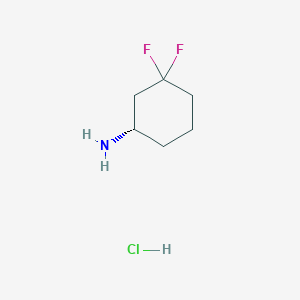
(1S)-3,3-difluorocyclohexanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-3,3-difluorocyclohexanamine; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is a chiral amine that is commonly used as a building block in the synthesis of biologically active molecules.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (1S)-3,3-difluorocyclohexanamine hydrochloride involves the reduction of 3,3-difluorocyclohexanone followed by reductive amination with ammonia.
Starting Materials
3,3-difluorocyclohexanone, ammonia, hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Reduction of 3,3-difluorocyclohexanone with hydrogen gas and palladium on carbon catalyst in ethanol to yield (1S)-3,3-difluorocyclohexanol., Step 2: Conversion of (1S)-3,3-difluorocyclohexanol to its tosylate derivative using tosyl chloride and pyridine in diethyl ether., Step 3: Reductive amination of the tosylate derivative with ammonia in ethanol using sodium triacetoxyborohydride as a reducing agent to yield (1S)-3,3-difluorocyclohexanamine., Step 4: Quaternization of (1S)-3,3-difluorocyclohexanamine with hydrochloric acid in diethyl ether to yield (1S)-3,3-difluorocyclohexanamine hydrochloride., Step 5: Purification of the product by recrystallization from water.
Aplicaciones Científicas De Investigación
((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been used in various scientific research applications, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules, such as inhibitors of monoamine oxidase (MAO) and histone deacetylases (HDACs). Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is not fully understood. However, it is believed to act as a reversible inhibitor of MAO, an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride increases the levels of these neurotransmitters in the brain, leading to improved mood and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride are still being studied. However, preliminary research suggests that the compound may have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative diseases. Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its versatility as a building block in the synthesis of biologically active molecules. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases, making it an attractive target for drug discovery. However, one of the limitations of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. Finally, there is potential for the compound to be used in the development of novel therapies for neurodegenerative diseases, making it an exciting area of research for medicinal chemists and neuroscientists alike.
In conclusion, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules and has potential applications in the treatment of neurodegenerative diseases. Future research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride, as well as to develop more efficient synthesis methods and novel therapies for neurodegenerative diseases.
Propiedades
IUPAC Name |
(1S)-3,3-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZLMHIPJPQQF-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3,3-difluorocyclohexanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)
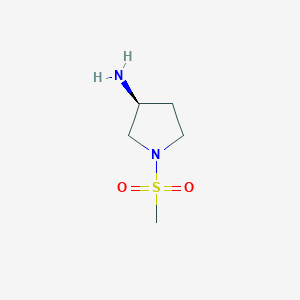
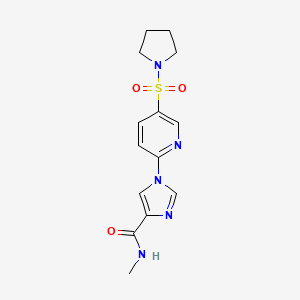
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)
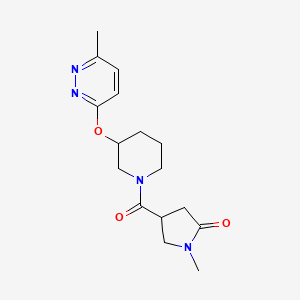
![Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883612.png)
![1-(Benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2883613.png)
